molecular formula C9H10Br2N2 B7739804 2-(bromomethyl)-5-methyl-1H-imidazo[1,2-a]pyridin-4-ium;bromide

2-(bromomethyl)-5-methyl-1H-imidazo[1,2-a]pyridin-4-ium;bromide

Cat. No.: B7739804
M. Wt: 306.00 g/mol
InChI Key: OUCMQQGQMAVCRQ-UHFFFAOYSA-N
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Description

2-(bromomethyl)-5-methyl-1H-imidazo[1,2-a]pyridin-4-ium;bromide is a chemical compound with the molecular formula C8H10Br2N2. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-(bromomethyl)-5-methyl-1H-imidazo[1,2-a]pyridin-4-ium;bromide typically involves the reaction of 2-aminopyridine with γ-bromodipnone derivatives in benzene. The reaction conditions include the use of polar solvents like acetone (Me2CO) or ethanol (EtOH), which direct the reaction towards the formation of the desired imidazo[1,2-a]pyridine derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(bromomethyl)-5-methyl-1H-imidazo[1,2-a]pyridin-4-ium;bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and products.

    Cyclization Reactions: The compound can participate in cyclization reactions, forming complex ring structures.

Common reagents used in these reactions include strong bases, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(bromomethyl)-5-methyl-1H-imidazo[1,2-a]pyridin-4-ium;bromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-5-methyl-1H-imidazo[1,2-a]pyridin-4-ium;bromide involves its interaction with specific molecular targets and pathways. The compound’s bromomethyl group allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or proteins. This interaction can result in the disruption of cellular processes, ultimately leading to its antitumor effects .

Comparison with Similar Compounds

2-(bromomethyl)-5-methyl-1H-imidazo[1,2-a]pyridin-4-ium;bromide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific bromomethyl group, which imparts distinct chemical reactivity and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(bromomethyl)-5-methyl-1H-imidazo[1,2-a]pyridin-4-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2.BrH/c1-7-3-2-4-9-11-8(5-10)6-12(7)9;/h2-4,6H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCMQQGQMAVCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+]2C=C(NC2=CC=C1)CBr.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=[N+]2C=C(NC2=CC=C1)CBr.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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